molecular formula C19H20N2O6 B11277354 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B11277354
M. Wt: 372.4 g/mol
InChI Key: DUVSYCUXEIMDRL-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring system and a nitrophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the Nitrophenylacetamide Moiety: The nitrophenylacetamide group is attached through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 2-methoxy-4-nitrophenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring

    Reduction: Amino derivatives of the compound

    Substitution: Substituted benzofuran derivatives with different functional groups

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: A related compound with a hydroxyl group instead of the nitrophenylacetamide moiety.

    2,2-dimethyl-2,3-dihydrobenzofuran: A simpler benzofuran derivative without the nitrophenylacetamide group.

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C19H20N2O6/c1-19(2)10-12-5-4-6-15(18(12)27-19)26-11-17(22)20-14-8-7-13(21(23)24)9-16(14)25-3/h4-9H,10-11H2,1-3H3,(H,20,22)

InChI Key

DUVSYCUXEIMDRL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C

Origin of Product

United States

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